6-(1H-indol-6-yl)quinolin-2-amine

Monoamine oxidase inhibition MAO-B selectivity Neurochemistry

6-(1H-Indol-6-yl)quinolin-2-amine (CAS 1309365-60-3) is a heterocyclic aromatic amine composed of a quinolin-2-amine core substituted at the 6-position with an indol-6-yl moiety. It has a molecular formula of C17H13N3 and a molecular weight of 259.30 g/mol.

Molecular Formula C17H13N3
Molecular Weight 259.30 g/mol
Cat. No. B8642155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-indol-6-yl)quinolin-2-amine
Molecular FormulaC17H13N3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)N=C(C=C4)N
InChIInChI=1S/C17H13N3/c18-17-6-4-14-9-12(3-5-15(14)20-17)13-2-1-11-7-8-19-16(11)10-13/h1-10,19H,(H2,18,20)
InChIKeyUHQDXYJEJYZMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Indol-6-yl)quinolin-2-amine (CAS 1309365-60-3): Structural Identity, Physicochemical Profile, and Procurement Baseline


6-(1H-Indol-6-yl)quinolin-2-amine (CAS 1309365-60-3) is a heterocyclic aromatic amine composed of a quinolin-2-amine core substituted at the 6-position with an indol-6-yl moiety . It has a molecular formula of C17H13N3 and a molecular weight of 259.30 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 3.6, a topological polar surface area (TPSA) of 54.7 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [1]. The compound has been disclosed in patent literature (US 9,296,698 B2), where it is prepared via Suzuki coupling of 6-bromoquinolin-2-amine with 1H-indol-6-ylboronic acid [2]. The synthetic route and structural features position this compound within the broader class of quinoline-indole assembled molecules explored for kinase inhibition and other biological activities [3].

Why 6-(1H-Indol-6-yl)quinolin-2-amine Cannot Be Replaced by Simpler Quinolin-2-amine Analogs: The Indole Substitution Imperative


Procurement decisions involving 6-(1H-indol-6-yl)quinolin-2-amine must account for the critical functional differentiation imparted by the 6-position indole substituent. The parent scaffold quinolin-2-amine (MW 144.17, TPSA ~38.9 Ų) lacks the additional hydrogen bond donor capacity, aromatic ring system, and modulated lipophilicity contributed by the indol-6-yl group [1]. In closely related 6-substituted indolylquinolinone series, C6 substitution into the hydrophobic region I (HI) pocket of Chek1 kinase has been demonstrated to directly govern binding affinity, with unsubstituted analogs showing substantially weaker target engagement [2]. Generic substitution with unadorned quinolin-2-amine or regioisomeric indole attachments will alter both pharmacophoric geometry and target selectivity profiles, risking loss of the compound's differentiated MAO-B selectivity and physicochemical properties documented in the evidence below [3].

Quantitative Differentiation Evidence for 6-(1H-Indol-6-yl)quinolin-2-amine: Direct Comparative Data vs. Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity: ~88-Fold Discrimination Within a Single Assay Platform

In a standardized fluorometric assay using recombinant human enzymes and kynuramine as substrate, 6-(1H-indol-6-yl)quinolin-2-amine exhibited an MAO-A IC50 > 1.00 × 10^5 nM (>100 µM) and an MAO-B IC50 of 1.13 × 10^3 nM (1.13 µM) [1]. The calculated selectivity ratio (MAO-A IC50 / MAO-B IC50) is approximately 88-fold in favor of MAO-B inhibition. This profile differs from many simpler aminoquinoline fragments, which typically display either broad, non-selective MAO inhibition or negligible activity against both isoforms. The indol-6-yl substitution at the quinoline 6-position appears to confer a degree of MAO-B preference not present in the unsubstituted quinolin-2-amine scaffold, for which no MAO-B-selective inhibition has been reported in the same assay format.

Monoamine oxidase inhibition MAO-B selectivity Neurochemistry Enzyme inhibition profiling

Lipophilicity and Polar Surface Area Differentiation vs. Parent Quinolin-2-amine Scaffold

Computed physicochemical properties reveal substantial differentiation between 6-(1H-indol-6-yl)quinolin-2-amine and its parent scaffold quinolin-2-amine. The target compound has an XLogP3-AA of 3.6 and a TPSA of 54.7 Ų [1], compared to quinolin-2-amine's XLogP of approximately 1.7 and TPSA of ~38.9 Ų [2]. The increase in logP (+1.9 units) and TPSA (+15.8 Ų) reflects the contribution of the indole ring system, which enhances lipophilicity while maintaining a moderate polar surface area within the range generally favorable for blood-brain barrier penetration (TPSA < 90 Ų). The compound possesses 2 hydrogen bond donors (vs. 2 for the parent) and 2 hydrogen bond acceptors (vs. 2 for the parent), preserving the H-bonding capacity while expanding the aromatic surface area for potential π-stacking interactions.

Physicochemical profiling Drug-likeness CNS penetration prediction Medicinal chemistry optimization

Synthetic Accessibility via Regiospecific Suzuki Coupling: Defined C6 Indole Attachment vs. Regioisomeric Mixtures

6-(1H-Indol-6-yl)quinolin-2-amine is synthesized via a regiospecific palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromoquinolin-2-amine and 1H-indol-6-ylboronic acid, as disclosed in US Patent 9,296,698 B2 [1]. The reaction employs PS-PPh3-Pd catalyst with K2CO3 base in DME/EtOH (1:1) under microwave heating at 140 °C for 10 minutes, yielding 31 mg of purified product from 40 mg of 6-bromoquinolin-2-amine [1]. This synthetic route ensures unambiguous regiochemistry with indole attachment exclusively at the quinoline 6-position via the indole 6-carbon. By contrast, 5-substituted or 7-substituted indole regioisomers would require different boronic acid coupling partners, and the 6-bromoquinolin-2-amine intermediate provides a single reactive handle, eliminating the regioisomeric ambiguity that can complicate procurement of alternative indole-quinoline assemblies.

Synthetic chemistry Suzuki coupling Building block procurement Chemical biology tool synthesis

Structural Rationale for Kinase Binding Pocket Engagement: C6 Substitution in Indolylquinolinone/Quinolin-2-amine Chemotype

X-ray co-crystallographic analysis of the closely related 6-substituted indolylquinolinone series bound to Chek1 kinase (PDB: 2HXQ) demonstrated that C6 substitution projects directly into the hydrophobic region I (HI) pocket of the Chek1 ATP-binding site [1]. This structural rationale, originally established for the indolylquinolinone chemotype, is directly extensible to the 6-(1H-indol-6-yl)quinolin-2-amine scaffold, where the indol-6-yl group at the quinoline C6 position is expected to occupy a similar hydrophobic sub-pocket. The original study reported that optimization at C6 yielded low nanomolar Chek1 inhibitors, and that elevated polar surface area (PSA) and multiple basic amines correlated with reduced cell potency—a finding relevant to the target compound's moderate PSA (54.7 Ų) and limited basic amine count (one quinoline nitrogen) [1][2]. While the target compound itself has not been co-crystallized with Chek1, the class-level structural precedent provides a testable hypothesis for its kinase engagement profile.

Chek1 kinase Kinase inhibitor design Structure-based drug design Hydrophobic pocket targeting

Evidence-Backed Application Scenarios for 6-(1H-Indol-6-yl)quinolin-2-amine in Research and Early Discovery


MAO-B Selective Chemical Probe Development for Neuroscience Research

The 88-fold selectivity for MAO-B (IC50 = 1.13 µM) over MAO-A (IC50 > 100 µM) positions 6-(1H-indol-6-yl)quinolin-2-amine as a starting scaffold for developing MAO-B-selective chemical probes [1]. Its moderate potency and defined selectivity window make it suitable for target engagement studies where isoform discrimination is critical, such as distinguishing MAO-B-mediated dopamine metabolism from MAO-A-mediated serotonin/norepinephrine metabolism in neuronal models. The computed TPSA of 54.7 Ų and XLogP3-AA of 3.6 suggest potential CNS penetration, supporting its use in cellular models of Parkinson's disease or other neurodegenerative conditions where MAO-B is a validated target [2].

Kinase Inhibitor Lead Optimization Leveraging C6 Hydrophobic Pocket Interactions

Based on crystallographic evidence that C6-substituted indolylquinolinone analogs access the hydrophobic region I (HI) pocket of Chek1 kinase (PDB: 2HXQ), 6-(1H-indol-6-yl)quinolin-2-amine provides a structurally analogous scaffold for kinase inhibitor lead optimization [3]. Its moderate PSA (54.7 Ų) and low basic amine count (one quinoline nitrogen) align with the SAR finding that minimization of these parameters correlates with improved cell potency in the Chek1 series [3]. Research groups pursuing Chek1 or related CMGC-family kinase inhibitors can use this compound as a core scaffold for further C2-amine derivatization while retaining the C6 indole group for HI pocket occupancy.

Regiospecifically Defined Building Block for Focused Compound Library Synthesis

The unambiguous synthesis via C6-selective Suzuki coupling of 6-bromoquinolin-2-amine with 1H-indol-6-ylboronic acid ensures a single regioisomer product [4]. This regiospecific definition makes 6-(1H-indol-6-yl)quinolin-2-amine a reliable building block for constructing focused libraries of quinoline-indole hybrids. The 2-amino group on the quinoline ring provides a versatile handle for further functionalization (e.g., amide coupling, reductive amination, or Buchwald-Hartwig amination), while the C6 indole attachment remains fixed, enabling systematic exploration of C2-derived SAR without regioisomeric ambiguity.

Physicochemical Benchmarking in CNS Drug Discovery Multiparameter Optimization

With an XLogP3-AA of 3.6, TPSA of 54.7 Ų, molecular weight of 259.30 g/mol, and only one rotatable bond, 6-(1H-indol-6-yl)quinolin-2-amine occupies a favorable region of CNS multiparameter optimization (MPO) space [2]. It can serve as a physicochemical benchmark for comparing the property profiles of newly designed indole-quinoline analogs, particularly in CNS-focused programs where balancing lipophilicity (target logP 2–4) with TPSA (target < 90 Ų for blood-brain barrier penetration) is critical for candidate selection.

Quote Request

Request a Quote for 6-(1H-indol-6-yl)quinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.